5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a piperazine moiety, which is further linked to a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Chlorofluorophenyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is prepared through chlorination and fluorination reactions.
Piperazine Derivative Synthesis: The intermediate is reacted with piperazine under controlled conditions to form 4-[(2-chloro-6-fluorophenyl)methyl]piperazine.
Pyrazine Ring Formation: The piperazine derivative is then coupled with a pyrazine-2-carbonitrile precursor using a suitable coupling agent, such as a palladium catalyst, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors for each step, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, reducing reaction times and improving yields.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.
Oxidation and Reduction: The piperazine moiety can be oxidized or reduced under specific conditions, altering the compound’s pharmacological properties.
Coupling Reactions: The pyrazine ring can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.
Major Products
Substitution Products: Derivatives with different substituents on the phenyl ring.
Oxidation/Reduction Products: Modified piperazine derivatives with altered electronic properties.
Coupling Products: Extended aromatic systems with potential biological activity.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology
Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, aiding in the development of new drugs.
Enzyme Inhibition: Explored as a potential inhibitor of specific enzymes involved in disease pathways.
Medicine
Pharmacological Research: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Drug Development: Serves as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Agrochemicals: Investigated for its potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism by which 5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrimidine-2-carbonitrile: Similar structure but with a pyrimidine ring, showing different biological activity.
4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]benzene-1,2-dicarbonitrile: Contains a benzene ring, leading to variations in chemical reactivity and pharmacological properties.
Uniqueness
Structural Features: The combination of a pyrazine ring with a piperazine moiety and a chlorofluorophenyl group is unique, providing distinct electronic and steric properties.
Biological Activity: Exhibits a unique profile of biological activities, making it a valuable compound for drug discovery and development.
This detailed overview highlights the significance of 5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile in various scientific and industrial fields
Properties
IUPAC Name |
5-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN5/c17-14-2-1-3-15(18)13(14)11-22-4-6-23(7-5-22)16-10-20-12(8-19)9-21-16/h1-3,9-10H,4-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVGIYXRPXONQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=NC=C(N=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.